3,3-Dimethylhexane-2,4-dione
Description
Historical Perspectives on Beta-Diketones and their Derivatives
The study of beta-diketones dates back over a century, with acetylacetone (B45752) (2,4-pentanedione) being the most well-known and extensively studied member of this class. icm.edu.pl Historically, research on beta-diketones has been driven by their fascinating tautomeric behavior and their exceptional ability to form stable chelate complexes with a wide array of metal ions. researchgate.netresearchgate.net These properties have made them indispensable ligands in coordination chemistry and have been utilized in various applications, including as catalysts, in solvent extraction processes, and for the synthesis of volatile metal complexes for chemical vapor deposition. researchgate.net
The development of synthetic methodologies, such as the Claisen condensation, provided a classical route to a variety of beta-diketones. nih.gov Over the years, numerous other methods have been developed to synthesize these versatile compounds. nih.gov The ability to introduce different substituents at various positions on the beta-diketone backbone has been a key focus, as this allows for the fine-tuning of their steric and electronic properties. rsc.org This has led to the synthesis and characterization of a vast library of beta-diketone derivatives with tailored functionalities.
Early studies often focused on beta-diketones with unsubstituted or minimally substituted alpha-carbons. The investigation of more sterically hindered derivatives, such as 3,3-dimethylhexane-2,4-dione, represents a more recent area of interest, driven by the desire to understand the impact of steric bulk on the fundamental properties of beta-diketones, such as their keto-enol tautomerism and complex-forming abilities. rsc.org
Scope and Objectives of Research on this compound
Current research on this compound and related sterically hindered beta-diketones is focused on several key areas. A primary objective is to elucidate the precise influence of the gem-dimethyl group at the alpha-position on the keto-enol tautomeric equilibrium. rsc.org This involves detailed spectroscopic and computational studies to quantify the relative stabilities of the tautomers and to understand the energetic barriers to their interconversion.
Another significant research direction is the exploration of the coordination chemistry of this compound with various metal ions. The steric hindrance provided by the methyl groups is expected to influence the geometry and stability of the resulting metal complexes, potentially leading to novel catalytic properties or materials with unique structural features.
Furthermore, there is interest in utilizing this compound as a building block in more complex molecular architectures. For instance, it has been used as a monomer unit in the synthesis of discrete polyketone oligomers. rsc.org The study of these oligomers helps in understanding the transition from small molecule behavior to macromolecular properties. rsc.org
The synthesis of this compound itself is also a subject of study, with the aim of developing efficient and selective methods for its preparation. A common approach involves the alkylation of a simpler beta-diketone, such as 2,4-hexanedione (B1211359), using a methylating agent like methyl iodide in the presence of a base. chemsrc.com
Compound Data
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C8H14O2 |
| CAS Number | 6303-70-4 |
Structure
3D Structure
Properties
CAS No. |
6303-70-4 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3,3-dimethylhexane-2,4-dione |
InChI |
InChI=1S/C8H14O2/c1-5-7(10)8(3,4)6(2)9/h5H2,1-4H3 |
InChI Key |
XAONNFGJDVVIIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)(C)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Dimethylhexane 2,4 Dione and Its Analogues
Established Synthetic Routes and Reaction Pathways
Traditional methods for forming the 1,3-dicarbonyl moiety remain fundamental in organic synthesis. These routes typically involve condensation, acylation, and alkylation reactions, which can be adapted to produce α,α-disubstituted β-diketones.
The Claisen condensation is a cornerstone reaction for the synthesis of β-dicarbonyl compounds. nih.gov The classical approach involves the base-promoted reaction between a ketone and an ester to form a β-diketone. ijpras.comorganic-chemistry.org In a typical Claisen-like condensation for diketone synthesis, a ketone enolate acts as the nucleophile, attacking the electrophilic carbonyl of an ester. organic-chemistry.org The reaction is driven forward by the deprotonation of the newly formed β-diketone, which has a highly acidic α-hydrogen, forming a stabilized enolate. organic-chemistry.org
For the direct synthesis of 3,3-Dimethylhexane-2,4-dione, this would conceptually involve the reaction between 3,3-dimethyl-2-butanone (pinacolone) and an ester like ethyl propionate (B1217596). However, pinacolone (B1678379) lacks α-hydrogens on the tert-butyl side and the α-hydrogens of the methyl group are sterically hindered, making enolate formation and subsequent reaction difficult.
Therefore, a more common strategy involves a two-step sequence:
Formation of a simpler β-diketone: A condensation reaction is first used to create a β-diketone with available α-hydrogens. For instance, the Claisen condensation of acetone (B3395972) and ethyl propionate would yield hexane-2,4-dione.
Subsequent Alkylation: The resulting β-diketone is then subjected to alkylation to introduce the desired substituents at the α-position, as will be discussed in section 2.1.3.
An intramolecular version of this reaction, the Dieckmann Condensation, is used for forming cyclic β-keto esters, which can be precursors to cyclic diketones. organic-chemistry.org Another related method is the Baker–Venkataraman transposition, which involves an intramolecular Claisen condensation of an O-acyl-2-hydroxyacetophenone to form a 1,3-diketone. nih.gov
Direct C-acylation of a ketone enolate is a primary method for constructing β-diketones. ijpras.com This strategy involves reacting a pre-formed ketone enolate, or generating one in situ, with an acylating agent. Common acylating agents include acyl chlorides, acid anhydrides, and N-acylbenzotriazoles. acs.orgorganic-chemistry.org
The synthesis of this compound can be envisioned through the acylation of 3,3-dimethyl-2-butanone (pinacolone). nist.gov The reaction would involve the formation of the enolate of pinacolone, followed by its reaction with a propanoyl derivative, such as propanoyl chloride or propionic anhydride. chemsrc.com
Table 1: Key Reagents in Acylation Strategies for Diketone Synthesis
| Role | Example Reagent Class | Specific Example | Reference |
|---|---|---|---|
| Ketone Substrate | α-Substituted Ketone | 3,3-Dimethyl-2-butanone (Pinacolone) | georganics.sk, nist.gov |
| Acylating Agent | Acid Anhydride | Propionic anhydride | chemsrc.com |
| Acylating Agent | Acyl Chloride | Propanoyl chloride | ijpras.com |
| Base/Catalyst | Strong Base | Sodium amide, Sodium hydride, LiHMDS | organic-chemistry.org, organic-chemistry.org |
The choice of base or catalyst is critical. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride are often used to completely convert the ketone to its enolate before adding the acylating agent, minimizing self-condensation. organic-chemistry.org Alternatively, Lewis acids like boron trifluoride can be used to catalyze the acylation of ketones with anhydrides. acs.org The steric bulk of the 3,3-dimethyl-2-oxobutyl moiety in pinacolone can pose a significant challenge, potentially requiring optimized reaction conditions to achieve good yields.
The most direct and frequently employed method for synthesizing α,α-disubstituted β-diketones is the sequential alkylation of a simpler β-diketone precursor. The α-hydrogens of 1,3-diketones are particularly acidic (pKa ≈ 9-13) due to the formation of a highly stabilized conjugate base (enolate), making their removal and subsequent alkylation highly efficient.
A plausible synthetic route to this compound involves the dialkylation of hexane-2,4-dione. nih.gov The process is as follows:
Monalkylation: Hexane-2,4-dione is treated with one equivalent of a strong base (e.g., potassium carbonate, sodium ethoxide) to form the enolate, which is then reacted with a methylating agent (e.g., methyl iodide) to yield 3-methylhexane-2,4-dione.
Dialkylation: The process is repeated. The mono-methylated diketone still possesses one acidic α-hydrogen. Treatment with another equivalent of base and methyl iodide introduces the second methyl group, forming the target this compound.
A procedure for the synthesis of 3-methylpentane-2,4-dione from pentane-2,4-dione and methyl iodide in the presence of potassium carbonate has been documented. orgsyn.org Notably, this procedure is reported to yield the dialkylated product, 3,3-dimethylpentane-2,4-dione, as a byproduct in significant amounts (20-25%), demonstrating the feasibility of this approach. orgsyn.org Shortening the reaction time can reduce the amount of the dialkylation product, indicating that reaction control is key to selectivity. orgsyn.org
Table 2: Example Conditions for Alkylation of β-Diketones
| Precursor | Alkylating Agent | Base | Solvent | Product(s) | Reference |
|---|---|---|---|---|---|
| Pentane-2,4-dione | Methyl iodide | Potassium carbonate | Acetone | 3-Methylpentane-2,4-dione & 3,3-Dimethylpentane-2,4-dione | orgsyn.org |
Novel and Green Chemistry Approaches in Diketone Synthesis
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for constructing complex molecules, including highly substituted β-diketones.
Modern catalytic systems offer powerful tools to overcome challenges in selectivity and yield. For the synthesis of sterically hindered or highly substituted β-diketones, several catalytic strategies are noteworthy.
Titanium-Mediated Claisen Condensations: Titanium(IV) chloride, in combination with an amine base, promotes powerful crossed-Claisen condensations. kwansei.ac.jp This system has been successfully used for reactions between ketene (B1206846) silyl (B83357) acetals and acid chlorides to produce thermodynamically unfavorable α,α-dialkylated β-keto esters, a transformation that is challenging with traditional methods. organic-chemistry.org This approach highlights a potential pathway to constructing the sterically demanding quaternary carbon of compounds like this compound.
Rhodium-Catalyzed Acylation: Transition-metal catalysis provides novel routes for C-H functionalization. Rhodium-catalyzed acylation of indolines with carboxylic anhydrides has been developed as an efficient method for producing α-branched ketones. acs.orgnih.gov Such C-H activation strategies represent a modern approach to forming C-C bonds for ketone synthesis.
Boron-Catalyzed Allylation: The construction of a quaternary carbon center at the active methylene (B1212753) position of a 1,3-diketone has been achieved through a metal-free, boron-catalyzed dehydrative allylation with allylic alcohols. rsc.org This demonstrates a catalytic method for achieving α,α-disubstitution.
Pentafluorophenylammonium Triflate (PFPAT) Catalysis: PFPAT has been shown to be an effective catalyst for the C-acylation of enol silyl ethers with acid chlorides, yielding various β-diketones. organic-chemistry.org This method is mild and efficient for creating dicarbonyl compounds.
The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency in chemical manufacturing. These considerations are increasingly important in both academic research and industrial production.
Aqueous and Biocatalytic Methods: There is a growing interest in using water as a reaction solvent due to its low cost, non-toxicity, and non-flammability. A metal-free, boron-catalyzed allylation of 1,3-diketones has been successfully performed in water. rsc.org Furthermore, biocatalysis, using enzymes like lipase, has been employed for the green synthesis of highly substituted pyrans from diketone precursors in aqueous media. tandfonline.comresearchgate.net
Solvent-Free and Efficient Catalysis: Mechanochemical (solvent-free) methods, such as the acyl Suzuki-Miyaura cross-coupling for ketone synthesis, offer a green alternative by reducing solvent waste and reaction times. organic-chemistry.org The use of stable, non-hygroscopic, and reusable catalysts like aluminum dodecatungstophosphate for Friedel-Crafts acylation also contributes to more sustainable processes. organic-chemistry.org
Industrial Considerations: On an industrial scale, the synthesis of β-diketones requires robust and cost-effective procedures. Key considerations include the quality of reagents, as the reactivity of catalysts like sodium methoxide (B1231860) can dramatically affect yields. nih.gov Purification is another critical step; while distillation is common, purification via the formation and subsequent decomposition of copper chelates is a well-established industrial method for removing byproducts from Claisen condensations. nih.gov Process control, including temperature regulation and reaction time, is vital to minimize side reactions like over-alkylation or thermal degradation, thereby maximizing the yield and purity of the final product. orgsyn.org
Asymmetric Synthesis and Stereocontrol in Related Diketone Systems
The introduction of chirality into β-diketone structures is a significant challenge in synthetic organic chemistry, primarily due to the acidic nature of the α-proton and the potential for racemization. For acyclic β-diketones, where stereocontrol cannot be thermodynamically driven by ring constraints, achieving kinetic control over the stereochemistry is crucial. acs.org While specific methods for the asymmetric synthesis of this compound are not extensively documented, a variety of strategies have been successfully applied to related β-diketone systems to achieve high levels of enantioselectivity and diastereoselectivity. These methods provide a framework for potential approaches to synthesizing chiral analogues of this compound.
Key strategies in the asymmetric synthesis of chiral β-diketones include enantioselective allylation, stereoselective acylation, enzymatic reactions, and asymmetric rearrangements. These approaches often rely on chiral catalysts, reagents, or auxiliaries to control the formation of new stereocenters.
One prominent method involves the direct, regioselective, and enantioselective allylation of β-diketones. nih.govnih.gov This approach overcomes the natural tendency of β-diketones to act as nucleophiles by utilizing their enol form for Brønsted-acid activation. nih.gov This transformation is significant as it allows for the creation of functionally complex and enantiomerically enriched tertiary carbinols from simple diketone starting materials. nih.govnih.gov For instance, the allylation of various symmetrical and unsymmetrical β-diketones has been achieved with high yields and excellent enantiomeric excess (ee). nih.gov
Another powerful technique is the tandem conjugate addition-acylation reaction. This strategy has been developed to afford enantio- and diastereoselective 1,4-addition–C-acylation products. nih.gov A key innovation in this area is the use of in situ generated zincate enolates, which are highly nucleophilic at the carbon atom but possess weak basicity. This allows for C-acylation to predominate over competing O-acylation. nih.gov This methodology can even be extended to a four-component coupling reaction that establishes three contiguous stereocenters with high levels of both absolute and relative stereocontrol. nih.gov
Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral diketones. For example, acetylacetoin synthase (AAS) can catalyze the homo- and cross-coupling of α-diketones to produce α-alkyl-α-hydroxy-β-diketones with moderate to good yields and enantiomeric excess. rsc.org These products can be further reduced with high stereoselectivity using another enzyme, acetylacetoin reductase (AAR). rsc.org
Asymmetric rearrangements have also been employed to generate chiral β-diketones. An unprecedented aza-Claisen rearrangement between enantioenriched α-chiral allylamines and allenones, followed by hydrolysis, yields δ-chiral β-diketones with excellent preservation of enantiopurity. organic-chemistry.org This method has proven effective for constructing all-carbon quaternary stereocenters. organic-chemistry.org
The following tables summarize the results from selected asymmetric syntheses of β-diketone systems, illustrating the scope and effectiveness of these methodologies.
Table 1: Enantioselective Allylation of Symmetrical β-Diketones
| β-Diketone Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |
| Acetylacetone (B45752) | 72 | 89 |
| 2,4-Hexanedione (B1211359) | 75 | 92 |
| 3,5-Heptanedione | 79 | 94 |
| 1,3-Cyclopentanedione | 85 | 91 |
| 1,3-Cyclohexanedione | 81 | 95 |
| Data sourced from a study on direct and enantioselective allylation. nih.gov |
Table 2: Regio- and Enantioselective Allylation of Unsymmetrical β-Diketones
| β-Diketone Substrate | Regioisomeric Ratio (rr) | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 1-Phenyl-1,3-butanedione | >20:1 | 84 | 96 |
| 1-(2-Naphthyl)-1,3-butanedione | >20:1 | 88 | 97 |
| 1-(p-Tolyl)-1,3-butanedione | >20:1 | 82 | 96 |
| 1-(p-Methoxyphenyl)-1,3-butanedione | >20:1 | 79 | 95 |
| Data sourced from a study on direct, regioselective, and enantioselective allylation. nih.gov |
Table 3: Enzymatic Synthesis of Chiral α-Alkyl-α-hydroxy-β-diketones
| α-Diketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 2,3-Butanedione | 3-Hydroxy-3-methyl-2,4-pentanedione | 60 | 90 |
| 2,3-Pentanedione | 4-Hydroxy-4-methyl-3,5-hexanedione | 55 | 85 |
| 3,4-Hexanedione | 4-Ethyl-4-hydroxy-3,5-heptanedione | 40 | 67 |
| Data sourced from a study on enzymatic diastereo- and enantioselective synthesis. rsc.org |
These examples underscore the significant progress made in controlling stereochemistry in the synthesis of complex β-diketones. While these methods have been applied to analogues, their adaptation for the specific synthesis of chiral this compound presents a viable and interesting future research direction.
Reactivity and Mechanistic Studies of 3,3 Dimethylhexane 2,4 Dione
Keto-Enol Tautomerism and Conformational Dynamics
Like most β-dicarbonyl compounds, 3,3-dimethylhexane-2,4-dione has the potential to exist as a dynamic equilibrium between its diketo form and two possible enol tautomers. However, the substitution pattern at the C3 carbon—a quaternary center bearing two methyl groups—precludes the formation of an enol involving this central carbon. Tautomerization is therefore restricted to the formation of an enol through the deprotonation of the C5 carbon.
This structural constraint has a profound impact on the tautomeric equilibrium. In many β-diketones, the enol form is significantly stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond, often making it the predominant tautomer. pearson.com For this compound, any enol form would be less substituted than the enols of simpler diketones like acetylacetone (B45752), and steric hindrance from the gem-dimethyl group can destabilize the planar conformation required for an optimal intramolecular hydrogen bond. Consequently, it is expected that this compound exists predominantly in its diketo form. thecatalyst.org
Spectroscopic methods provide direct evidence for the tautomeric composition of β-dicarbonyl compounds.
Infrared (IR) Spectroscopy: The IR spectrum of a typical β-diketone that exists in significant enol form will show characteristic broad O-H stretching bands (around 2500-3200 cm⁻¹) due to the intramolecular hydrogen bond, and conjugated C=O and C=C stretching bands at lower frequencies than their non-conjugated counterparts. For this compound, the spectrum is expected to be dominated by absorptions corresponding to the diketo form. A strong, sharp absorption band in the typical region for saturated ketones (1700-1725 cm⁻¹) is anticipated. pg.edu.pl The presence of the gem-dimethyl group in the closely related compound, 3,3-dimethylpentane-2,4-dione, results in two distinct carbonyl stretching frequencies, which has been attributed to the existence of different conformations. A similar phenomenon would be expected for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly powerful for quantifying keto-enol equilibria. mdpi.com In a typical enol form, a characteristic signal for the enolic proton appears at a significant downfield shift (15-17 ppm). For this compound, the absence or very low intensity of such a signal would confirm the predominance of the diketo form. The ¹H NMR spectrum of the diketo form would be expected to show signals corresponding to the ethyl group (a quartet and a triplet), the two gem-dimethyl groups (a singlet), and the terminal methyl group (a singlet). The protons on the C5 methylene (B1212753) of the ethyl group are adjacent to a carbonyl and would appear further downfield than a typical methylene group.
Below is a table of expected ¹H NMR chemical shifts for the diketo form of this compound, based on standard chemical shift values.
| Protons | Multiplicity | Expected Chemical Shift (ppm) |
| -CH₃ (C1) | Singlet | ~2.1 |
| -C(CH₃)₂- (C3) | Singlet | ~1.2 |
| -CH₂- (C5) | Quartet | ~2.5 |
| -CH₃ (C6) | Triplet | ~1.1 |
Note: These are estimated values.
Computational chemistry offers valuable insights into the relative stabilities of tautomers and the energy barriers that separate them. Theoretical studies on substituted β-diketones have consistently shown that bulky substituents on the central carbon atom sterically disfavor the formation of a planar enol, thus shifting the equilibrium toward the diketo form. thecatalyst.org For example, computational studies on 3-phenyl-2,4-pentanedione (B1582117) found the keto form to be significantly more stable than the enol form in both the gas phase and in various solvents. orientjchem.org
The interconversion between the keto and enol forms proceeds through a transition state that can be conceptualized as a four-membered ring for the uncatalyzed reaction. orientjchem.org The energy barrier for this process is generally high. For 3-phenyl-2,4-pentanedione, the calculated barrier was over 30 kcal/mol. orientjchem.org A similarly high or even higher barrier would be expected for this compound due to the steric hindrance imposed by the gem-dimethyl and ethyl groups. This high barrier means that, at room temperature, the interconversion between the (minor) enol tautomer and the (major) diketo form would be slow.
The following table summarizes the expected energetic trends for the tautomerism of this compound based on studies of analogous compounds.
| Parameter | Expected Finding for this compound | Rationale |
| Most Stable Tautomer | Diketo form | Steric hindrance from the C3 gem-dimethyl group destabilizes the planar enol form. thecatalyst.org |
| Interconversion Barrier | High (>30 kcal/mol) | The transition state for proton transfer is sterically crowded. orientjchem.org |
Nucleophilic and Electrophilic Reactivity at Carbonyl Centers
The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound. wikipedia.org For a molecule to act as the enolate component (the nucleophile), it must possess acidic α-hydrogens. This compound has no α-hydrogens at the C3 position. Therefore, it can only form an enolate at the C5 position.
As a nucleophile, the enolate formed at C5 would be sterically hindered, potentially reducing its reactivity in aldol additions. Conversely, this compound can act as an electrophilic acceptor for other enolates. In a mixed or "crossed" aldol reaction where the other carbonyl component lacks α-hydrogens (e.g., benzaldehyde (B42025) or formaldehyde), this compound could serve as the enolizable component, leading to a condensation product. libretexts.org The Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde, is a relevant example of such a reaction. jackwestin.com
The carbonyl groups of this compound can undergo various derivatization reactions typical of ketones. These include reactions with amines to form imines or enamines, and with alcohols to form ketals. For instance, the Paal-Knorr reaction, which involves the reaction of 1,4-dicarbonyl compounds with primary amines to form pyrroles, demonstrates a common derivatization pathway for diketones. acs.org While this compound is a 1,3-diketone, similar reactions with reagents like hydrazine (B178648) or substituted hydrazines could lead to the formation of heterocyclic compounds like pyrazoles. Another potential derivatization is the formation of enol ethers by reaction with an alcohol under acidic conditions or by alkylation of the enolate.
Acidity of Alpha-Hydrogens and Enolate Chemistry
The acidity of α-hydrogens is a defining characteristic of carbonyl compounds, as their removal leads to the formation of nucleophilic enolates. uomosul.edu.iq The pKa of α-protons in typical acyclic ketones is around 19-20. ucalgary.ca In β-dicarbonyl compounds, the presence of a second electron-withdrawing carbonyl group significantly increases the acidity of the intervening α-hydrogens, with pKa values often in the range of 9-11.
In this compound, the situation is unique. The C3 position lacks protons, so there are no exceptionally acidic α-hydrogens between the two carbonyls. The only α-hydrogens are at the C1 (methyl) and C5 (methylene) positions. Of these, the C5 methylene protons are the most acidic due to being adjacent to the C4 carbonyl. Their acidity will be greater than that of a simple ketone like 3-hexanone, but likely less than that of the α-protons in acetylacetone. The electron-donating nature of the adjacent ethyl group may slightly decrease the acidity compared to a methyl ketone. ucalgary.ca
Deprotonation with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), would selectively remove a proton from the C5 position to generate a single regioisomer of the enolate. This enolate is stabilized by resonance, with the negative charge delocalized onto the C4-carbonyl oxygen. Due to the absence of α-protons at C3, there is no possibility of forming a kinetic versus thermodynamic enolate mixture with respect to the carbon backbone, a common issue in unsymmetrical ketones. masterorganicchemistry.com This regioselective enolate formation makes this compound a potentially useful, albeit sterically hindered, building block in organic synthesis.
Generation and Reactivity of this compound Enolates
The generation of enolates from β-dicarbonyl compounds like this compound is a fundamental process in organic synthesis, owing to the enhanced acidity of the α-protons situated between the two carbonyl groups. However, in the case of this compound, the carbon atom between the two carbonyls (C3) is a quaternary carbon, bearing two methyl groups, and thus has no α-protons. Consequently, enolate formation must occur at the other α-carbons, C1 (a methyl group) or C5 (a methylene group).
Deprotonation of an enolizable ketone or aldehyde with a suitable base results in the formation of an enolate anion. wikipedia.org This anion is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. masterorganicchemistry.com The stability of the enolate is significantly increased in β-dicarbonyl compounds due to the delocalization of the negative charge over both oxygen atoms. masterorganicchemistry.com
For this compound, two distinct enolates can be formed upon treatment with a base. Deprotonation at the C1 methyl group leads to the formation of a kinetic enolate, while deprotonation at the C5 methylene group results in a more substituted and thermodynamically more stable enolate. The choice of base and reaction conditions can influence the regioselectivity of enolate formation. Strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures typically favor the formation of the kinetic enolate, whereas weaker bases or higher temperatures allow for equilibration to the more stable thermodynamic enolate. youtube.com
These enolates are potent nucleophiles and readily react with a variety of electrophiles. The nucleophilic character is primarily centered on the α-carbon, making them highly useful for the formation of new carbon-carbon bonds. masterorganicchemistry.com
Alkylation and Acylation of Enolate Intermediates
The enolates derived from this compound are key intermediates for alkylation and acylation reactions, allowing for the introduction of various substituents. These reactions are fundamental for constructing more complex molecular architectures.
Alkylation:
The reaction of the enolate with alkyl halides is a common method for C-alkylation. nih.gov However, for β-dicarbonyl compounds, a significant challenge can be the competition between C-alkylation and O-alkylation, where the electrophile attacks the oxygen atom of the enolate. The regioselectivity of this process is influenced by several factors, including the nature of the cation, the solvent, and the electrophile. In the case of similar structures like 2-methylcyclohexane-1,3-dione, direct alkylation with unactivated sp3 electrophiles often leads to preferential O-alkylation. nih.gov To circumvent this, one strategy involves the conversion of the dione (B5365651) into a derivative, such as a ketodimethyl hydrazone, which can then be alkylated with high C-selectivity and subsequently hydrolyzed to yield the desired 2,2-dialkyl-1,3-dione. nih.gov
A general representation of the alkylation of a this compound enolate is shown below:
Step 1: Enolate Formation: this compound + Base ⇌ Enolate
Step 2: Nucleophilic Attack: Enolate + R-X → Alkylated product + X⁻
| Entry | Alkylating Agent (R-X) | Base | Expected Major Product (C-Alkylation at C5) |
| 1 | Methyl Iodide | LDA | 3,3,5-Trimethylhexane-2,4-dione |
| 2 | Ethyl Bromide | NaH | 5-Ethyl-3,3-dimethylhexane-2,4-dione |
| 3 | Benzyl Bromide | K₂CO₃ | 5-Benzyl-3,3-dimethylhexane-2,4-dione |
Acylation:
Acylation of the enolates of this compound can be achieved using acylating agents such as acid chlorides or anhydrides. chempedia.info This reaction introduces an acyl group, leading to the formation of a triketone. Similar to alkylation, O-acylation can be a competing pathway. In studies on pyrrolidine-2,4-diones, a related class of dicarbonyl compounds, acylation at the C3 position is efficiently carried out in the presence of a Lewis acid like boron trifluoride-diethyl ether. rsc.org This suggests that Lewis acid catalysis could be a viable strategy to promote C-acylation for this compound.
A generalized acylation reaction is as follows:
Step 1: Enolate Formation: this compound + Base ⇌ Enolate
Step 2: Nucleophilic Acyl Substitution: Enolate + R-COCl → Acylated product + Cl⁻
The table below presents potential acylation reactions.
| Entry | Acylating Agent (R-COCl) | Catalyst/Conditions | Expected Major Product (C-Acylation at C5) |
| 1 | Acetyl Chloride | Pyridine | 3,3-Dimethylheptane-2,4,6-trione |
| 2 | Benzoyl Chloride | Lewis Acid (e.g., BF₃·OEt₂) | 3,3-Dimethyl-1-phenylheptane-1,3,5-trione |
| 3 | Propionyl Chloride | Et₃N | 3,3-Dimethyl-5-propionylhexane-2,4-dione |
Cyclization and Rearrangement Reactions Involving this compound
The dicarbonyl functionality in this compound serves as a versatile precursor for the synthesis of various heterocyclic compounds through cyclization reactions. It can also potentially undergo rearrangement reactions under specific conditions.
Cyclization Reactions:
A common and powerful method for synthesizing pyrazoles is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. nih.govmdpi.com This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. jocpr.com While direct studies on this compound are limited, the reaction of the closely related 1,1,1-trifluoro-5,5-dimethylhexane-2,4-dione with ethane-1,2-diamine has been shown to yield a cyclic condensation product, a 1,4-diazepine derivative. This indicates the propensity of the diketone scaffold to undergo cyclization with binucleophiles.
The general scheme for pyrazole synthesis from a β-diketone is as follows:
this compound + R-NHNH₂ → Substituted Pyrazole + 2 H₂O
The table below illustrates the expected products from the reaction of this compound with different hydrazine derivatives, based on established synthetic routes for pyrazoles. organic-chemistry.org
| Reactant | Product | Heterocyclic System |
| Hydrazine (NH₂NH₂) | 3-(tert-butyl)-5-methyl-1H-pyrazole | Pyrazole |
| Phenylhydrazine (PhNHNH₂) | 3-(tert-butyl)-5-methyl-1-phenyl-1H-pyrazole | Pyrazole |
| Methylhydrazine (MeNHNH₂) | 3-(tert-butyl)-1,5-dimethyl-1H-pyrazole | Pyrazole |
Rearrangement Reactions:
While rearrangement reactions directly involving this compound are not extensively documented, a relevant and well-known transformation in organic chemistry is the Pinacol rearrangement. masterorganicchemistry.comchemistrysteps.com This reaction involves the acid-catalyzed rearrangement of a vicinal diol (a 1,2-diol) to a ketone or aldehyde. chem-station.comucla.edu If this compound were to be reduced to its corresponding 1,2-diol, 3,3-dimethylhexane-2,4-diol, this diol could potentially undergo a Pinacol rearrangement upon treatment with a strong acid. jove.com
The proposed mechanism would involve:
Protonation of one of the hydroxyl groups.
Loss of water to form a carbocation.
A 1,2-alkyl or 1,2-hydride shift to form a more stable, resonance-stabilized cation.
Deprotonation to yield the final ketone product.
For the hypothetical 3,3-dimethylhexane-2,4-diol, the rearrangement could lead to the formation of 4,4-dimethylhexan-3-one.
Fragmentation Pathways and Decomposition Mechanisms
The structural analysis of this compound can be performed using mass spectrometry, which provides information about its fragmentation pattern upon ionization. The thermal stability and decomposition pathways are also critical aspects of its chemical behavior.
Fragmentation Pathways:
In mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which can then undergo fragmentation into smaller, charged species. chemguide.co.uk The fragmentation pattern is indicative of the molecule's structure. For ketones, a common fragmentation is α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. miamioh.edu Another significant fragmentation pathway for carbonyl compounds is the McLafferty rearrangement, which occurs if a γ-hydrogen is available for transfer.
Based on the structure of this compound (Molecular Weight: 142.20 g/mol ), the following fragmentation pathways can be predicted by analogy with the fragmentation of 2,4-hexanedione (B1211359) and general principles of mass spectrometry. nist.govpressbooks.pubwhitman.edu
α-Cleavage: Cleavage of the bond between C2-C3 or C4-C5.
Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the C4-C5 bond cleavage would lead to a fragment with m/z = 113.
Loss of a methyl radical (•CH₃, 15 Da) from the C1-C2 bond cleavage would result in a fragment with m/z = 127.
Cleavage of the C3-C4 bond could lead to the formation of a stable tert-butyl cation fragment (m/z = 57).
Loss of Carbonyl Groups: Fragments corresponding to the loss of CO (28 Da) or acetyl groups (CH₃CO, 43 Da) are also plausible.
The predicted major fragments in the mass spectrum of this compound are summarized in the table below.
| m/z Value | Proposed Fragment Ion | Origin |
| 127 | [M - CH₃]⁺ | α-cleavage at C1-C2 |
| 113 | [M - CH₂CH₃]⁺ | α-cleavage at C4-C5 |
| 99 | [M - CH₃CO]⁺ | Loss of acetyl group |
| 85 | [CH₃COC(CH₃)₂]⁺ | Cleavage of C3-C4 bond |
| 57 | [C(CH₃)₃]⁺ | tert-butyl cation |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Decomposition Mechanisms:
The thermal decomposition of β-dicarbonyl compounds can proceed through various mechanisms, often influenced by the presence of substituents and the reaction conditions. nih.gov Studies on the thermal decomposition of β-hydroxy ketones, which can be formed from the reduction of one of the carbonyl groups in a β-diketone, show that they can undergo a retro-aldol condensation to yield an aldehyde and a ketone. acs.orgacs.org For β-diketones, decomposition can be initiated by cleavage of the C-C bonds within the carbon skeleton. The presence of substituents, such as trifluoromethyl groups, has been shown to significantly influence the decomposition pathways, often favoring the formation of ketene-like structures at elevated temperatures. researchgate.net For this compound, a plausible thermal decomposition pathway could involve homolytic cleavage of the C-C bonds, particularly the weaker bonds adjacent to the carbonyl groups, leading to the formation of radical species that can then undergo further reactions.
Coordination Chemistry of 3,3 Dimethylhexane 2,4 Dione and Its Ligand Architectures
Chelation Modes and Metal Complex Formation
The formation of metal complexes with 3,3-Dimethylhexane-2,4-dione is governed by the presence of its two carbonyl groups, which, through enolization, provide an ideal site for chelation.
Bidentate Chelation with Transition and Lanthanide Metals
Like other β-diketones, this compound is expected to act as a classic bidentate, monoanionic ligand upon deprotonation of its enolic form. The two oxygen atoms coordinate with a single metal ion to form a stable six-membered chelate ring. This O,O'-bidentate chelation is a hallmark of β-diketonates and is effective for a wide range of metal ions. nih.govresearchgate.netmacalester.edu
Transition metals, with their varied d-orbital energies, readily form stable complexes with β-diketonates. The resulting neutral complexes, such as a theoretical M(L)₃ or M(L)₂ species (where L is the deprotonated diketonate), are often volatile and soluble in organic solvents. Lanthanide ions, known for their high coordination numbers and preference for oxygen donor ligands, also form stable complexes. nih.govresearchgate.net The coordination environment in lanthanide complexes often includes additional solvent molecules (e.g., water) to satisfy the metal's coordination sphere. nih.gov
Polydentate Ligand Design based on Diketone Scaffolds
The this compound unit can serve as a fundamental building block, or scaffold, for constructing more complex polydentate ligands. By chemically linking multiple diketone moieties together, ligands with three or more donor atoms can be synthesized. unam.mxresearchgate.net This design strategy allows for the creation of architectures that can bind multiple metal ions or encapsulate a single metal ion with high stability. For instance, cyclic oligoketones derived from the closely related 3,3-dimethylpentane-2,4-dione have been shown to act as crown ether-like hosts for alkali metal ions. researchgate.net This demonstrates the principle that linking individual diketone units can lead to sophisticated ligand systems with tailored binding properties.
Structural Elucidation of Metal-Diketone Complexes
The structural characterization of metal complexes involving this compound would rely on a combination of advanced spectroscopic methods and single-crystal X-ray diffraction to determine both the electronic environment and the precise three-dimensional arrangement of atoms.
Advanced Spectroscopic Characterization (e.g., NMR, IR, UV-Vis) of Complexes
Spectroscopic techniques are crucial for confirming the coordination of the ligand to the metal center. Each method provides unique insights into the structure and bonding of the resulting complexes.
Infrared (IR) Spectroscopy: Upon complexation, the IR spectrum of this compound would exhibit characteristic changes. The broad O-H stretching vibration of the enol form would disappear, indicating deprotonation. The C=O and C=C stretching frequencies, typically found in the 1500–1700 cm⁻¹ region, would shift to lower wavenumbers due to the delocalization of electron density within the chelate ring upon coordination. researchgate.netkpi.ua New bands at lower frequencies (typically below 600 cm⁻¹) corresponding to M-O stretching vibrations would also appear. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy would confirm ligand coordination. The most notable change in the ¹H NMR spectrum would be the disappearance of the enolic proton resonance. The signals corresponding to the ethyl and methyl protons on the ligand backbone would likely experience shifts in their chemical environment upon binding to the metal center. researchgate.netresearchgate.net
UV-Vis Spectroscopy: The electronic spectra of β-diketonate complexes are typically dominated by intense bands in the UV region. These are assigned to π→π* transitions within the delocalized electronic system of the chelate ring. mdpi.commdpi.com The presence of a metal ion can also give rise to ligand-to-metal charge transfer (LMCT) bands, where electron density is transferred from the ligand orbitals to the metal d-orbitals. researchgate.netmdpi.com The position and intensity of these bands provide information about the electronic structure of the complex.
Table 1: Expected Spectroscopic Data for this compound and its Metal Complexes
| Spectroscopic Technique | Observation in Free Ligand (Enol Form) | Expected Observation in Metal Complex | Interpretation |
|---|---|---|---|
| IR Spectroscopy | Broad ν(O-H) stretch; ν(C=O) and ν(C=C) bands (~1550-1700 cm⁻¹) | Absence of ν(O-H) stretch; Shift of ν(C=O)/ν(C=C) to lower frequency; Appearance of new ν(M-O) bands (<600 cm⁻¹) | Deprotonation and coordination via oxygen atoms. |
| ¹H NMR Spectroscopy | Presence of enolic proton signal; Resonances for ethyl and methyl groups. | Disappearance of enolic proton signal; Chemical shifts of alkyl protons are altered. | Confirmation of chelation and change in electronic environment. |
| UV-Vis Spectroscopy | Strong absorption in the UV region due to π→π* transitions. | Shift in π→π* transitions; Possible appearance of new Ligand-to-Metal Charge Transfer (LMCT) bands. | Alteration of ligand orbitals upon coordination. |
X-ray Crystallography of Metal Complexes
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of metal complexes. Although no specific crystal structures for complexes of this compound are prominently reported, analysis of analogous β-diketonate structures provides clear expectations. researchgate.net This technique would precisely determine the coordination number and geometry of the metal center (e.g., octahedral for M(L)₃ complexes or square planar/tetrahedral for M(L)₂ complexes). Furthermore, it would provide exact M-O bond lengths and the O-M-O bond angles within the chelate ring, confirming the bidentate coordination mode and offering insight into the stability and electronic properties of the complex. nih.gov
Reactivity and Catalytic Applications of Metal-Diketone Complexes
Metal complexes derived from β-diketonate ligands are widely used in catalysis and materials science. Their utility stems from their stability, solubility in organic media, and the ability of the metal center to participate in chemical reactions. Complexes of this compound would be expected to exhibit similar reactivity.
The metal center in such a complex remains coordinatively accessible, allowing it to act as a Lewis acid catalyst for various organic transformations. The steric bulk provided by the gem-dimethyl and ethyl groups on the ligand backbone could influence the selectivity of these catalytic reactions. Bidentate ligands are known to be important components in complexes used for catalysis. macalester.edu The applications of related metal-diketonate complexes are diverse, including their use as precursors for the synthesis of nanoparticles, as polymerization initiators, and as catalysts for reactions such as oxidations, reductions, and cross-coupling reactions. nih.govrsc.org For instance, complexes of cyclohexane-1,3-dione, a related cyclic diketone, have been investigated for their biological activity, indicating the potential for metal-diketonate complexes in medicinal chemistry and drug design. nih.govnih.gov
Role in Homogeneous and Heterogeneous Catalysis
Metal complexes of β-diketonates are widely recognized for their catalytic activity in a variety of organic transformations. The catalytic behavior of complexes containing this compound is influenced by the nature of the metal center and the steric bulk of the ligand.
Homogeneous Catalysis:
In homogeneous catalysis, metal complexes of sterically hindered β-diketonates, such as those derived from this compound, can exhibit unique reactivity and selectivity. The bulky dimethyl and ethyl groups on the ligand can create a specific steric environment around the metal center, influencing substrate approach and product formation. While specific catalytic applications of this compound complexes are not extensively documented, the general principles of β-diketonate catalysis suggest their potential in various reactions.
For instance, analogous metal β-diketonate complexes have been employed in:
Oxidation Reactions: Acting as catalysts for the oxidation of various organic substrates.
Polymerization Reactions: Initiating and controlling polymerization processes.
Cross-Coupling Reactions: Facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
The steric hindrance provided by the this compound ligand can enhance catalyst stability by preventing undesirable side reactions, such as dimerization or decomposition. This can lead to longer catalyst lifetimes and higher turnover numbers.
Heterogeneous Catalysis:
Metal complexes of this compound can also serve as precursors for the synthesis of heterogeneous catalysts. Through controlled thermal decomposition or deposition onto a solid support, well-defined metal or metal oxide nanoparticles can be generated. The ligand's structure can influence the size, morphology, and dispersion of the resulting catalytic species, which in turn affects their activity and selectivity.
The general approach involves the impregnation of a support material (e.g., silica, alumina, or carbon) with a solution of the metal-3,3-dimethylhexane-2,4-dionate complex, followed by calcination or reduction to produce the active catalyst. The volatile nature of the ligand and its decomposition products allows for their clean removal, leaving behind the desired metallic or oxidic phase.
| Catalytic Application | Catalyst Type | Potential Role of this compound Ligand |
| Olefin Polymerization | Homogeneous | Control of polymer stereochemistry and molecular weight distribution. |
| Selective Oxidation | Homogeneous | Enhancement of selectivity towards a specific oxidation product. |
| C-C Coupling Reactions | Homogeneous | Stabilization of the active catalytic species. |
| Supported Metal Catalysts | Heterogeneous | Precursor for well-dispersed metal nanoparticles. |
| Mixed Metal Oxide Catalysts | Heterogeneous | Precursor for homogeneous mixed metal oxide phases. |
Precursors for Material Science Applications (e.g., CVD, MOFs)
The volatility and thermal stability of metal complexes of this compound make them attractive precursors for the fabrication of advanced materials through techniques like Chemical Vapor Deposition (CVD) and for the synthesis of Metal-Organic Frameworks (MOFs).
Chemical Vapor Deposition (CVD):
CVD is a versatile technique for depositing thin films of various materials onto a substrate. The choice of precursor is crucial for the quality and properties of the deposited film. Metal β-diketonates are often used as CVD precursors due to their volatility and clean decomposition pathways. The use of a mixture of β-diketonate ligands, including sterically hindered ones, can lead to liquid precursors, which are more convenient for CVD applications than solid sources harvard.edu.
Metal complexes of this compound are expected to exhibit good volatility due to the shielding of the polar metal-oxygen bonds by the bulky alkyl groups. This property is essential for efficient transport of the precursor to the heated substrate in a CVD reactor. Upon thermal decomposition, these complexes can yield high-purity metal or metal oxide thin films. The ligand's structure can influence the deposition temperature and the microstructure of the resulting film.
| Metal Precursor | Deposited Film | Potential Application |
| Copper(II) 3,3-dimethylhexane-2,4-dionate | Copper / Copper Oxide | Conductive layers, transparent electrodes |
| Zirconium(IV) 3,3-dimethylhexane-2,4-dionate | Zirconium Dioxide | High-k dielectric layers |
| Iron(III) 3,3-dimethylhexane-2,4-dionate | Iron Oxide | Magnetic storage media, gas sensors |
Metal-Organic Frameworks (MOFs):
MOFs are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. While dicarboxylates are the most common linkers in MOF synthesis, the use of bis(β-diketonate) ligands has been explored to create new framework topologies and functionalities. Although there are no specific reports on the use of this compound as a primary building block for MOFs, the principles of MOF chemistry suggest its potential as a modulating ligand or as part of a more complex, multifunctional linker.
The steric bulk of the this compound moiety could be exploited to control the porosity and dimensionality of the resulting MOF. For instance, its incorporation could lead to the formation of frameworks with larger pores or prevent interpenetration of networks. Furthermore, the functionalization of the hexane (B92381) backbone of the ligand could introduce additional functionalities into the MOF structure, making them suitable for applications in gas storage, separation, and catalysis.
Research into the synthesis of MOFs using bis(β-diketonate) linkers has shown that these ligands can behave analogously to dicarboxylates, forming stable, porous frameworks. This suggests that with appropriate synthetic design, linkers derived from this compound could be successfully integrated into MOF architectures.
Advanced Spectroscopic and Spectrometric Characterization of 3,3 Dimethylhexane 2,4 Dione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 3,3-Dimethylhexane-2,4-dione, offering precise information about its atomic connectivity and stereochemistry. Due to the presence of a quaternary carbon at the 3-position, this β-diketone has unique tautomeric and conformational properties that can be investigated by NMR.
Dynamic NMR for Conformational and Tautomeric Analysis
Dynamic NMR (DNMR) is a powerful technique used to study the rates of chemical exchange processes that occur on the NMR timescale. For this compound, DNMR can be employed to investigate two primary dynamic phenomena: conformational changes due to bond rotation and the potential for keto-enol tautomerism.
Unlike many β-diketones, this compound lacks a proton on the central carbon (C3), which alters its tautomeric possibilities. The typical keto-enol equilibrium involving the central carbon is blocked. However, enolization can still occur toward the C5 position, leading to the formation of an enol tautomer. The equilibrium between the diketo form and this enol form would be slow on the NMR timescale, typically resulting in distinct sets of signals for each species.
Furthermore, DNMR can probe the rotational barriers around the C2-C3 and C3-C4 bonds. At low temperatures, rotation around these bonds may be slow enough to cause distinct NMR signals for different rotational conformers. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals. By analyzing the changes in the NMR lineshape as a function of temperature, the activation energy for these rotational processes can be calculated.
Table 1: Predicted ¹H NMR Chemical Shifts for Tautomers of this compound
| Proton Assignment | Diketo Form (Predicted δ, ppm) | Enol Form (Predicted δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| -CH₃ (C1) | ~2.15 | ~1.90 | Singlet | 3H |
| -C(CH₃)₂ (C3-Me) | ~1.25 | ~1.20 | Singlet | 6H |
| -CH₂- (C5) | ~2.50 | - | Quartet | 2H |
| -CH₃ (C6) | ~1.05 | ~1.10 | Triplet | 3H |
| =CH- (Enol C5) | - | ~5.60 | Singlet | 1H |
| -OH (Enol) | - | ~15-16 (Broad) | Singlet | 1H |
Multi-Dimensional NMR Techniques for Structural Assignment
Multi-dimensional NMR techniques are essential for the unambiguous assignment of all proton and carbon signals in the molecule.
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound in its diketo form, a cross-peak would be expected between the methylene (B1212753) protons at C5 and the methyl protons at C6, confirming the ethyl group fragment.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for C1, C5, C6, and the gem-dimethyl groups at C3 based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is particularly useful for identifying and assigning quaternary carbons, which are not observed in HSQC/HMQC spectra. For instance, the protons of the C1 methyl group would show a correlation to the C2 carbonyl carbon. The gem-dimethyl protons would show correlations to C2, C3, and C4, while the C5 methylene protons would show correlations to the C4 carbonyl and C6. These correlations would definitively establish the carbon skeleton.
Table 2: Predicted ¹³C NMR Chemical Shifts and HMBC Correlations for this compound (Diketo Form)
| Carbon Assignment | Predicted δ (ppm) | Key HMBC Correlations (from ¹H at) |
|---|---|---|
| C1 (-CH₃) | ~25 | C2 |
| C2 (C=O) | ~210 | C1-H, C3-Me-H |
| C3 (-C(CH₃)₂-) | ~60 | C1-H, C3-Me-H, C5-H |
| C4 (C=O) | ~212 | C3-Me-H, C5-H |
| C5 (-CH₂-) | ~35 | C6-H |
| C6 (-CH₃) | ~8 | C5-H |
| C3-Me (-C(CH₃)₂) | ~24 | C2, C3, C4 |
Infrared and Raman Spectroscopy for Vibrational Analysis and Tautomer Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are particularly effective for identifying functional groups and distinguishing between tautomers.
For this compound, the diketo form would be characterized by two distinct carbonyl (C=O) stretching vibrations, likely appearing in the region of 1700-1740 cm⁻¹. The slight difference in their frequencies would arise from the different alkyl groups (methyl vs. ethyl) attached to them. The spectrum would also show characteristic C-H stretching and bending vibrations for the methyl and methylene groups.
If the enol tautomer is present, the vibrational spectrum would change significantly. The appearance of a broad O-H stretching band (around 2500-3200 cm⁻¹) due to strong intramolecular hydrogen bonding would be a key indicator. Additionally, one of the C=O stretching bands would be replaced by a C=C stretching vibration (typically 1600-1650 cm⁻¹) and the remaining C=O stretch would be shifted to a lower frequency (conjugated carbonyl, ~1650-1680 cm⁻¹).
Raman spectroscopy would provide complementary information. Carbonyl stretches are typically strong in the IR but can be weaker in the Raman spectrum, whereas C=C stretches are often strong in the Raman spectrum. This complementarity aids in the confident identification of both tautomeric forms.
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Tautomer | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| O-H stretch (intramolecular H-bond) | Enol | 2500 - 3200 | Broad, Strong / Weak |
| C-H stretch (sp³) | Both | 2850 - 3000 | Medium-Strong / Strong |
| C=O stretch (asymmetric & symmetric) | Diketo | 1700 - 1740 | Strong / Medium |
| C=O stretch (conjugated) | Enol | 1650 - 1680 | Strong / Medium |
| C=C stretch | Enol | 1600 - 1650 | Medium / Strong |
| C-H bend | Both | 1350 - 1470 | Medium / Medium |
Mass Spectrometry for Fragmentation Pattern Analysis and Derivatization Confirmation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound (molar mass 142.20 g/mol ), the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 142.
The primary fragmentation mechanism for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. This compound has four potential α-cleavage sites, leading to the formation of stable acylium ions. The most likely fragmentation pathways would be:
Loss of a methyl radical (•CH₃) from the acetyl side to give a fragment at m/z 127.
Loss of an ethyl radical (•C₂H₅) from the propanoyl side to give a fragment at m/z 113.
Formation of the acetyl cation ([CH₃CO]⁺) at m/z 43.
Formation of the propanoyl cation ([CH₃CH₂CO]⁺) at m/z 57.
The relative abundance of these fragment ions provides clues about the structure. The most stable acylium ion often corresponds to the base peak (the most intense peak) in the spectrum.
Mass spectrometry is also invaluable for confirming the success of a derivatization reaction. When this compound is chemically modified (e.g., by condensation with a hydrazine (B178648) to form a pyrazole), the resulting product will have a different molecular weight. Observing the expected molecular ion peak for the derivative in the mass spectrum provides strong evidence that the reaction has occurred as intended.
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Predicted Ion Structure | Origin |
|---|---|---|
| 142 | [C₈H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 127 | [M - CH₃]⁺ | α-cleavage, loss of methyl radical |
| 113 | [M - C₂H₅]⁺ | α-cleavage, loss of ethyl radical |
| 85 | [M - COC₂H₅]⁺ | Cleavage of C3-C4 bond |
| 57 | [CH₃CH₂CO]⁺ | α-cleavage, propanoyl cation |
| 43 | [CH₃CO]⁺ | α-cleavage, acetyl cation |
Electronic Absorption and Emission Spectroscopy
Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The diketo form of this compound is expected to exhibit a weak absorption band in the UV region (around 270-290 nm). This absorption corresponds to the formally forbidden n→π* transition, where a non-bonding electron from one of the oxygen atoms is promoted to an anti-bonding π* orbital of the carbonyl group.
The presence of the enol tautomer would give rise to a much stronger absorption band at a shorter wavelength (around 240-270 nm). This intense absorption is due to the allowed π→π* transition within the conjugated π-system of the enol-ketone moiety. The position and intensity of this band can be sensitive to the solvent environment.
Electronic emission spectroscopy (fluorescence) is generally not a prominent feature for simple aliphatic ketones like this compound. After absorption of light, they tend to undergo rapid non-radiative decay or intersystem crossing to a triplet state rather than fluorescing back to the ground state. Therefore, significant fluorescence emission is not expected for this compound unless it is derivatized with a fluorophore.
Table 5: Expected Electronic Transitions for this compound
| Tautomer | Transition Type | Expected λₘₐₓ (nm) | Expected Molar Absorptivity (ε) |
|---|---|---|---|
| Diketo | n → π | ~280 | Low (< 100 M⁻¹cm⁻¹) |
| Enol | π → π | ~250 | High (> 10,000 M⁻¹cm⁻¹) |
Computational and Theoretical Studies on 3,3 Dimethylhexane 2,4 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. For a β-diketone like 3,3-Dimethylhexane-2,4-dione, these methods could provide valuable insights into its behavior in chemical reactions.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For β-diketones, DFT is frequently employed to study keto-enol tautomerism, hydrogen bonding, and spectroscopic properties. ruc.dkmdpi.comnih.gov Calculations using functionals like B3LYP with various basis sets are common for optimizing molecular geometries and predicting vibrational frequencies. ruc.dknih.gov However, no specific DFT studies on this compound have been reported.
Ab Initio Methods and Higher-Level Calculations
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. There is no evidence in the surveyed literature of ab initio calculations being performed specifically for this compound.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable arrangements of its atoms in different environments. Such studies are crucial for understanding how the molecule's shape influences its properties and interactions. At present, no molecular dynamics simulation studies have been published for this compound.
Prediction of Spectroscopic Parameters and Tautomeric Preferences
Computational methods are often used to predict spectroscopic data (such as NMR, IR, and UV-Vis spectra) and to determine the relative stabilities of tautomers. mdpi.com For β-diketones, the keto-enol tautomerism is a key characteristic, and its equilibrium is influenced by substituents and the solvent environment. researchgate.netrsc.org Theoretical calculations can predict the preferred tautomeric form and the corresponding spectroscopic signatures. mdpi.com Unfortunately, no such predictions are available in the literature for this compound.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry can be a powerful tool for mapping out the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For β-diketones, this could involve studying their synthesis, degradation, or participation in various organic reactions. researchgate.net The ease of decarboxylation of β-keto carboxylic acids, for instance, can be explained by the formation of a six-membered cyclic transition state. pressbooks.pub However, specific reaction pathways and transition state analyses for this compound have not been computationally investigated in published research.
Applications of 3,3 Dimethylhexane 2,4 Dione in Organic Synthesis
Building Block for Heterocyclic Compounds
The 1,3-dicarbonyl motif is a classic precursor for the synthesis of five-membered heterocyclic rings through cyclocondensation reactions. By reacting with dinucleophilic reagents, 3,3-Dimethylhexane-2,4-dione can be efficiently converted into a variety of important heterocyclic derivatives.
The synthesis of pyrazoles and isoxazoles from 1,3-dicarbonyl compounds is a fundamental and widely utilized transformation in heterocyclic chemistry. chim.itmdpi.com
Pyrazoles: The reaction of a 1,3-diketone with hydrazine (B178648) or its derivatives is a direct and convenient method for preparing substituted pyrazoles, often referred to as the Knorr pyrazole (B372694) synthesis. wikipedia.orgnih.gov In this reaction, this compound would react with hydrazine hydrate, leading to a cyclocondensation product. The mechanism involves the initial formation of a hydrazone with one carbonyl group, followed by an intramolecular cyclization where the remaining nitrogen attacks the second carbonyl carbon, and subsequent dehydration to yield the stable aromatic pyrazole ring. The substitution pattern on the resulting pyrazole would be determined by the structure of the diketone.
Isoxazoles: Similarly, isoxazole (B147169) derivatives can be synthesized through the cyclocondensation of 1,3-diketones with hydroxylamine. core.ac.ukresearchgate.netmdpi.com The reaction proceeds via nucleophilic attack of the amino group of hydroxylamine on one of the carbonyls, followed by cyclization involving the hydroxyl group and the second carbonyl, and subsequent elimination of water to form the aromatic isoxazole ring. core.ac.uk This method, known as the Claisen isoxazole synthesis, is one of the oldest and most important routes to this class of heterocycles. researchgate.net The reaction conditions can be controlled to achieve regioselectivity when using unsymmetrical diketones. core.ac.ukresearchgate.net
| Heterocycle | Dinucleophile | General Reaction Scheme |
| Pyrazole | Hydrazine (NH₂NH₂) | 1,3-Diketone + Hydrazine → Pyrazole + 2H₂O |
| Isoxazole | Hydroxylamine (NH₂OH) | 1,3-Diketone + Hydroxylamine → Isoxazole + 2H₂O |
While the most famous route to furans and pyrroles from dicarbonyls, the Paal-Knorr synthesis, specifically requires 1,4-dicarbonyl compounds, alternative methods exist that utilize 1,3-diketones like this compound as starting materials. wikipedia.orgalfa-chemistry.com
Furans: Polysubstituted furans can be synthesized from 1,3-dicarbonyl compounds through various catalytic pathways. One established method is the Feist-Benary furan synthesis, which involves the reaction of a 1,3-dicarbonyl compound with an α-halo ketone in the presence of a base. mbbcollege.in Other modern approaches include iron(III) chloride-catalyzed tandem reactions with propargylic alcohols or acetates, and copper-catalyzed annulation with diethylene glycol, which serves as an acetylene equivalent. organic-chemistry.org These methods provide pathways to highly substituted furans by constructing the ring from the 1,3-diketone scaffold. organic-chemistry.org
Pyrroles: The synthesis of pyrroles from 1,3-dicarbonyls is also achievable through multicomponent reactions. A methodology catalyzed by Yb(OTf)₃ has been developed for the synthesis of 1,3-diketone-linked N-substituted pyrroles from a primary amine, furfural, and a 1,3-diketone. acs.org Another approach involves a one-pot, four-component reaction of a 1,3-dicarbonyl compound, an amine, an aldehyde, and nitromethane, which can be performed under microwave irradiation. rsc.org These strategies leverage the reactivity of the 1,3-diketone to construct the pyrrole ring in a convergent manner.
Precursor for Complex Organic Molecule Synthesis
β-Diketones are recognized as crucial intermediates in organic synthesis, valued for their ability to facilitate the formation of carbon-carbon bonds and serve as a scaffold for building more elaborate molecules. mdpi.comresearchgate.net The heterocyclic compounds derived from this compound, such as pyrazoles and isoxazoles, are themselves important precursors in medicinal chemistry and materials science. chim.itnih.gov For instance, pyrazole derivatives are found in a wide range of pharmacologically active agents, including anti-inflammatory drugs and kinase inhibitors. nih.govnih.gov The dicarbonyl moiety can be strategically employed in multi-step syntheses, where its reactivity is harnessed to introduce further complexity and functionality into the molecular structure.
Role in Specialty Chemical Production
The utility of β-diketones extends to the production of specialty chemicals, largely due to their strong metal-chelating properties. mdpi.com The enol form of this compound can act as a bidentate ligand, coordinating to a wide variety of metal ions to form stable metal complexes. These β-diketonate complexes have found applications as catalysts, polymerization initiators, and as precursors for metal-organic frameworks (MOFs) and other advanced materials. The specific substituents on the diketone influence the properties, such as solubility and stability, of the resulting metal complex.
Use in Polymer and Oligomer Synthesis and Properties
The β-dicarbonyl motif is a versatile functional group that can be incorporated into polymer structures to impart specific properties. acs.org While this compound itself is not a monomer for direct polymerization, it can be chemically modified to include a polymerizable group, such as a vinyl moiety. acs.org
Once incorporated as a side group on a polymer chain, the β-diketone unit offers several functionalities. It can serve as a site for post-polymerization modification or as a dynamic cross-linking point. The ability of the diketone to coordinate with metal ions can be used to create metallo-supramolecular polymers or dynamic polymer networks (DCNs). acs.org These materials can exhibit interesting properties such as self-healing, stimuli-responsiveness, and enhanced thermal stability, stemming from the reversible nature of the metal-ligand coordination bonds. acs.org Polymerization techniques such as nitroxide-mediated free radical polymerization (NMP) are tolerant of the β-diketone functional group, allowing for the synthesis of well-defined polymers bearing these moieties. acs.org
Future Directions and Emerging Research Avenues for 3,3 Dimethylhexane 2,4 Dione
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of β-diketones, traditionally performed via methods like the Claisen condensation in batch reactors, is poised for a technological revolution through the adoption of flow chemistry and automated synthesis. nih.gov Continuous flow processes offer significant advantages over traditional batch methods, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved reproducibility. For the synthesis of 3,3-Dimethylhexane-2,4-dione, a flow chemistry approach could enable precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity while minimizing byproduct formation.
Automated synthesis platforms represent the next leap, integrating robotic handling with software-driven experimental design and execution. researchgate.net Such systems can perform multi-step syntheses and reaction optimizations with minimal human intervention, dramatically accelerating the pace of research. nih.gov An automated platform could be programmed to perform the synthesis of this compound and then, in a "telescoped" sequence, use it as a building block for a library of derivatives without the need for isolating intermediates. comporgchem.com This high-throughput capability is invaluable for screening new functional molecules or optimizing materials. The integration of artificial intelligence and machine learning with these platforms further promises to predict optimal reaction conditions and even propose novel synthetic routes, moving the field closer to on-demand molecular synthesis. orientjchem.org
Table 1: Comparison of Synthesis Methodologies
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis | Automated Synthesis Platforms |
|---|---|---|---|
| Process Control | Limited, prone to hotspots | Precise control of parameters | High-precision, algorithm-driven |
| Scalability | Often challenging | Generally straightforward | High-throughput, small to medium scale |
| Safety | Higher risk with large volumes | Inherently safer (small volumes) | Enhanced safety, minimal handling |
| Reproducibility | Variable | High | Very High |
| Speed | Slow, labor-intensive | Faster reaction times | Rapid, autonomous operation |
Advanced Materials Precursors and Functional Molecule Development
The ability of β-diketones to act as chelating ligands for metals is a key property that can be exploited in materials science and medicinal chemistry. This compound, as a sterically hindered ligand, is particularly interesting for creating coordinatively unsaturated or geometrically constrained metal complexes. researchgate.net
Ligands for Metal Complexes: The gem-dimethyl group adjacent to the carbonyls provides significant steric bulk. When complexed with a metal, this ligand can enforce specific coordination geometries and prevent the formation of oligomeric species. semanticscholar.org This allows for the creation of well-defined, monomeric metal complexes with tailored electronic and steric properties, which can be used as catalysts, precursors for thin-film deposition (e.g., CVD/ALD), or as active components in functional materials. comporgchem.comorientjchem.org These complexes may also exhibit interesting biological activities, with research into sterically hindered β-diketonate complexes of copper and silver showing promise for antitumor applications. nih.gov
Precursors for Heterocycles: β-Diketones are classic precursors for the synthesis of heterocyclic compounds such as pyrazoles and isoxazoles through condensation reactions with dinucleophiles like hydrazine (B178648) or hydroxylamine. researchgate.netacs.org While the lack of an α-proton changes its reactivity profile, the carbonyl groups of this compound remain susceptible to condensation. Future research could focus on synthesizing novel, highly substituted pyrazole (B372694) or isoxazole (B147169) derivatives from this diketone, which could be screened for pharmacological activity. researchgate.net
Functional Polymers and Materials: The diketone moiety can be incorporated into polymer chains or used to functionalize surfaces. For example, metal-diketonate complexes could be embedded into a polymer matrix to create materials with specific catalytic or optical properties. The inherent stability of these complexes makes them attractive for creating robust functional materials. comporgchem.com
Theoretical Insights Guiding Experimental Design in Diketone Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.net For this compound, theoretical studies can provide crucial insights that guide experimental efforts, saving time and resources.
Modeling Metal Complexes: DFT calculations can accurately predict the geometric and electronic structures of metal complexes containing the 3,3-dimethylhexane-2,4-dionate ligand. nih.gov These models can help researchers understand how the ligand's steric bulk influences the metal's coordination sphere and predict the stability and reactivity of these complexes. This is vital for designing new catalysts or materials with desired properties. researchgate.net
Reaction Mechanism Elucidation: Theoretical calculations can be used to map out the potential energy surfaces of proposed reactions. acs.org This allows for the determination of reaction barriers and the identification of transition states and intermediates. For example, computational studies could be used to explore the feasibility of novel catalytic reductions of the carbonyl groups or to understand the mechanism of heterocycle formation, guiding the choice of catalysts and reaction conditions.
Predicting Spectroscopic Properties: Computational methods can simulate spectroscopic data (e.g., NMR, IR, UV-Vis) for novel compounds. nih.gov This is particularly useful for characterizing new molecules and for interpreting experimental data. For instance, TD-DFT (Time-Dependent DFT) can predict the electronic transitions in metal complexes, providing insights into their photophysical properties and potential applications in areas like sensing or photochemistry. researchgate.net By benchmarking computational methods against known experimental data for similar diketones, reliable predictive models can be developed to accelerate the discovery of new applications for this compound. comporgchem.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
